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Compound of Interest

Compound Name: 5-(3-Bromophenyl)-1h-imidazole

Cat. No.: B1594229 Get Quote

This in-depth guide provides a comprehensive overview of the key spectroscopic data for the

characterization of 5-(3-Bromophenyl)-1H-imidazole. Designed for researchers, scientists,

and professionals in drug development, this document synthesizes predicted spectroscopic

information based on analogous compounds and fundamental principles, offering a robust

framework for the identification and analysis of this compound.

Molecular Structure and Isotopic Distribution
5-(3-Bromophenyl)-1H-imidazole is a heterocyclic compound with the molecular formula

C₉H₇BrN₂. The presence of a bromine atom is significant due to its two stable isotopes, ⁷⁹Br

and ⁸¹Br, which have a near 1:1 natural abundance. This isotopic distribution will be a key

characteristic in its mass spectrum, with the molecular ion appearing as a doublet of nearly

equal intensity (M+ and M+2 peaks).

Figure 1. Molecular structure of 5-(3-Bromophenyl)-1H-imidazole.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Proton NMR spectroscopy is a primary tool for elucidating the structure of organic molecules.

For 5-(3-Bromophenyl)-1H-imidazole, the ¹H NMR spectrum is expected to show distinct

signals for the imidazole ring protons and the protons of the bromophenyl group.
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Predicted ¹H NMR Data
The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are based on

data from structurally similar imidazole derivatives.[1][2] The solvent is typically deuterated

dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃).

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Imidazole NH 12.0 - 13.0 broad singlet -

Imidazole H2 7.8 - 8.2 singlet -

Imidazole H4 7.2 - 7.6 singlet -

Bromophenyl H2' 7.8 - 8.0 triplet ~1.8

Bromophenyl H4' 7.4 - 7.6 doublet ~7.8

Bromophenyl H5' 7.3 - 7.5 triplet ~7.8

Bromophenyl H6' 7.6 - 7.8 doublet ~7.8

Note: The numbering of the bromophenyl ring starts from the carbon attached to the imidazole

ring.

Experimental Protocol for ¹H NMR
Sample Preparation: Dissolve 5-10 mg of 5-(3-Bromophenyl)-1H-imidazole in

approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

Data Acquisition:

Acquire a standard one-dimensional ¹H spectrum.

Set the spectral width to cover the range of 0-15 ppm.

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
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Apply appropriate window functions (e.g., exponential multiplication) before Fourier

transformation to enhance resolution or sensitivity.

Data Processing:

Phase and baseline correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak as an internal standard

(e.g., DMSO at 2.50 ppm).

Integrate the signals to determine the relative number of protons.

Analyze the multiplicities and coupling constants to confirm proton assignments.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Carbon-13 NMR provides information about the carbon framework of the molecule. Due to the

lower natural abundance of ¹³C, longer acquisition times are typically required.

Predicted ¹³C NMR Data
The predicted chemical shifts are based on analogous imidazole and bromophenyl

compounds.[2][3]
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

Imidazole C2 135 - 140

Imidazole C4 115 - 125

Imidazole C5 125 - 135

Bromophenyl C1' 130 - 135

Bromophenyl C2' 125 - 130

Bromophenyl C3' (C-Br) 120 - 125

Bromophenyl C4' 130 - 135

Bromophenyl C5' 128 - 132

Bromophenyl C6' 122 - 128

Experimental Protocol for ¹³C NMR
Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient

concentration (10-20 mg in 0.6 mL of solvent).

Instrumentation: A 100 MHz or higher ¹³C frequency spectrometer is recommended.

Data Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the range of 0-200 ppm.

A larger number of scans (e.g., 1024 or more) will be necessary.

Optionally, perform Distortionless Enhancement by Polarization Transfer (DEPT)

experiments (DEPT-90, DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

Data Processing:

Process the data similarly to the ¹H NMR spectrum.
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Reference the chemical shifts to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound, which is crucial for confirming its identity.

Predicted Mass Spectrum Data
The key feature in the mass spectrum of 5-(3-Bromophenyl)-1H-imidazole will be the isotopic

pattern of bromine.

Ion Predicted m/z Comments

[M]⁺ 222/224

Molecular ion peak, showing

the characteristic 1:1 isotopic

pattern for bromine.

[M-HCN]⁺ 195/197
Loss of hydrogen cyanide from

the imidazole ring.

[M-Br]⁺ 143 Loss of the bromine atom.

[C₆H₄Br]⁺ 155/157
Fragment corresponding to the

bromophenyl cation.

Experimental Protocol for Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer

via direct infusion or through a coupled chromatographic system (e.g., LC-MS or GC-MS).

Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical

ionization (APCI) are suitable for LC-MS. Electron ionization (EI) is typically used for GC-MS.

Mass Analysis: Acquire the spectrum using a high-resolution mass analyzer (e.g., Time-of-

Flight or Orbitrap) to obtain accurate mass measurements, which can be used to confirm the

elemental composition.

Data Analysis:
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Identify the molecular ion peak and its isotopic pattern.

Analyze the fragmentation pattern to support the proposed structure.

Sample Preparation

Instrumentation

Data Analysis

Dissolve in appropriate solvent

LC-MS (ESI/APCI)

GC-MS (EI)

Identify Molecular Ion & Isotope Pattern Analyze Fragmentation Confirm Structure

Click to download full resolution via product page

Figure 2. General workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
The predicted IR data is based on characteristic frequencies for imidazole and aromatic bromo

compounds.[4]

Wavenumber (cm⁻¹) Vibration Type Functional Group

3100 - 3000 C-H stretch Aromatic and Imidazole

~3000 - 2800 N-H stretch Imidazole

1600 - 1450 C=C and C=N stretch Aromatic and Imidazole rings

1100 - 1000 C-H in-plane bend Aromatic

800 - 600 C-H out-of-plane bend Aromatic (meta-substitution)

600 - 500 C-Br stretch Bromophenyl
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Experimental Protocol for IR Spectroscopy
Sample Preparation:

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide

(KBr) and press it into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or pure KBr pellet).

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the characteristic absorption bands.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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